molecular formula C24H34N2O6 B3997097 1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)

1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)

Cat. No.: B3997097
M. Wt: 446.5 g/mol
InChI Key: LHLRTIIKMVJLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[221]heptan-3-one) is a complex organic compound featuring a piperazine core linked to two oxabicycloheptanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one) typically involves the reaction of piperazine with two equivalents of a suitable acylating agent, such as chloroacetyl chloride, under anhydrous conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then reacted with 4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one under reflux conditions in an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioether derivatives.

Scientific Research Applications

1,1’-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1,1’-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oxabicycloheptanone moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one) stands out due to its combination of a piperazine core and oxabicycloheptanone moieties, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4,7,7-trimethyl-1-[4-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)piperazine-1-carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-19(2)21(5)7-9-23(19,31-17(21)29)15(27)25-11-13-26(14-12-25)16(28)24-10-8-22(6,18(30)32-24)20(24,3)4/h7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLRTIIKMVJLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N3CCN(CC3)C(=O)C45CCC(C4(C)C)(C(=O)O5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)
Reactant of Route 2
Reactant of Route 2
1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)
Reactant of Route 3
Reactant of Route 3
1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)
Reactant of Route 4
1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)
Reactant of Route 5
Reactant of Route 5
1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)
Reactant of Route 6
Reactant of Route 6
1,1'-(Piperazine-1,4-diyldicarbonyl)bis(4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.